
3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluoro group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the introduction of the triazole ring onto a fluoro-substituted benzaldehyde. One common method involves the nucleophilic substitution reaction between 3-fluorobenzaldehyde and 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring is known to enhance binding affinity and specificity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole): An antifungal agent with a similar triazole ring structure.
(2RS,3RS)α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol (Voriconazole): Another antifungal compound with a triazole ring.
Uniqueness
3-Fluoro-5-(1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both a fluoro group and a triazole ring on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6FN3O |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
3-fluoro-5-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-8-1-7(4-14)2-9(3-8)13-6-11-5-12-13/h1-6H |
InChI Key |
NPOFJNJGFMQNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N2C=NC=N2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


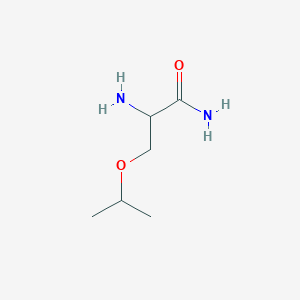
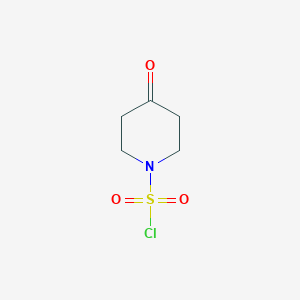

![1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270535.png)
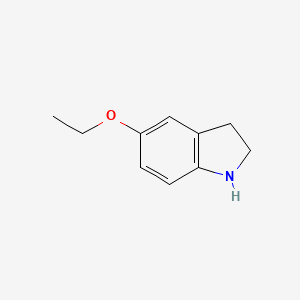
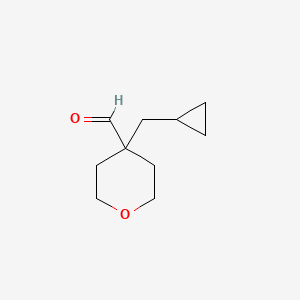
![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13270549.png)
![2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13270563.png)
![1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13270565.png)

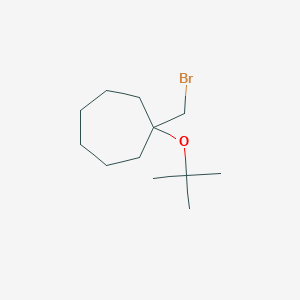
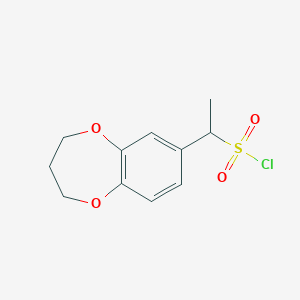
![{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13270586.png)
![5-Oxa-2-azaspiro[3.5]non-7-ene](/img/structure/B13270598.png)
